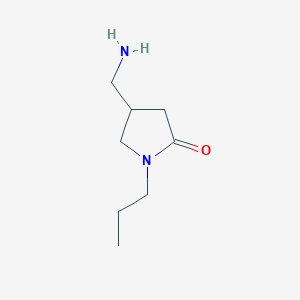

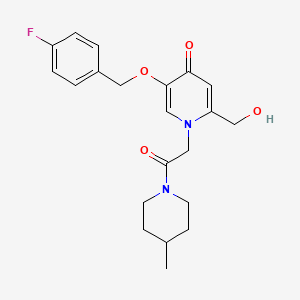

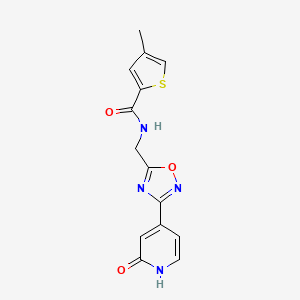

4-(Aminomethyl)-1-propylpyrrolidin-2-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “4-(Aminomethyl)-1-propylpyrrolidin-2-one” is a type of organic compound, likely an amine . Amines are a group of compounds that contain a nitrogen atom with a lone pair of electrons. They are derived from ammonia (NH3) and are categorised as primary, secondary, or tertiary depending on the number of hydrogen atoms replaced by organic groups .

Synthesis Analysis

While specific synthesis methods for “4-(Aminomethyl)-1-propylpyrrolidin-2-one” are not available, amines can generally be synthesized through methods such as reductive amination of aldehydes and ketones, or through the reaction of alkyl halides with ammonia .Aplicaciones Científicas De Investigación

Synthesis and Catalysis

The development of enantiomerically enriched 4-phenylpyrrolidin-2-one showcases the compound's role in catalytic asymmetric synthesis. Utilizing dynamic kinetic resolution (DKR) catalyzed by ω-transaminases, this approach highlights the compound's significance in generating cyclic analogues of γ-aminobutyric acid (GABA) derivatives, underscoring its potential in synthesizing compounds with specific optical activities (Koszelewski et al., 2009).

Biomolecular Probing

4-(Aminomethyl)-1-propylpyrrolidin-2-one derivatives have been explored as water-soluble and biocompatible supports for ferrocene labeled amino acid and peptide nucleic acid (PNA) monomer derivatives. These organometallic polymer-conjugates, due to their electrochemical activity, serve as innovative probes for biomolecules, providing a novel method for the detection of biomolecular interactions with high sensitivity (Baldoli et al., 2007).

Organic Synthesis

Homochiral methyl 4-aminopyrrolidine-2-carboxylates are obtained through asymmetric cycloadditions, demonstrating the utility of 4-(Aminomethyl)-1-propylpyrrolidin-2-one derivatives as organocatalysts. This method facilitates asymmetric Michael additions of ketones to nitroalkenes, showing the compound's versatility in organic synthesis and its role in constructing complex molecular architectures with high enantioselectivity (Ruiz-Olalla et al., 2015).

Medicinal Chemistry Applications

In medicinal chemistry, 4-(Aminomethyl)-1-propylpyrrolidin-2-one derivatives are integral in synthesizing densely substituted L-proline esters, which catalyze asymmetric chemical reactions. Such compounds contribute to the development of novel therapeutic agents by enabling the synthesis of biologically active molecules with specific stereochemical configurations, showcasing the compound's impact on drug discovery and development (Galeazzi et al., 2005).

Propiedades

IUPAC Name |

4-(aminomethyl)-1-propylpyrrolidin-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O/c1-2-3-10-6-7(5-9)4-8(10)11/h7H,2-6,9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZAXYKXNUJBENC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1CC(CC1=O)CN |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Aminomethyl)-1-propylpyrrolidin-2-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-((2-hydroxyethyl)amino)-1-(1',3',5-triphenyl-3,4-dihydro-1'H,2H-[3,4'-bipyrazol]-2-yl)ethanone](/img/structure/B2969545.png)

![3-(4-bromobenzoyl)-4H,5H,6H-cyclopenta[b]thiophen-2-amine](/img/structure/B2969548.png)

![N-(3-chloro-2-methylphenyl)-2-((1-(3-(dimethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2969552.png)

![2,3-dimethoxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide](/img/structure/B2969556.png)

![1-[2,4-dichloro-5-(2-methoxyethoxy)phenyl]-1H-pyrrole](/img/structure/B2969567.png)

![1-[(3R)-4-Benzyl-3-methylpiperazin-1-yl]prop-2-en-1-one](/img/structure/B2969568.png)